4,4,5,5-Tetramethyl-2-(spiro[2.5]oct-5-en-6-yl)-1,3,2-dioxaborolane
Description
This spirocyclic boronic ester (CAS: 859219-46-8) features a bicyclic spiro[2.5]octene substituent attached to a 1,3,2-dioxaborolane core. Its molecular formula is C₁₄H₂₃BO₂ (MW: 234.14), and it is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and steric protection of the boron center . Storage requires an inert atmosphere at <-20°C to prevent hydrolysis .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-spiro[2.5]oct-6-en-6-yl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BO2/c1-12(2)13(3,4)17-15(16-12)11-5-7-14(8-6-11)9-10-14/h5H,6-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZIKZBFRLOIDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC3(CC2)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630950 | |
| Record name | 4,4,5,5-Tetramethyl-2-(spiro[2.5]oct-5-en-6-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859219-46-8 | |
| Record name | 4,4,5,5-Tetramethyl-2-spiro[2.5]oct-5-en-6-yl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=859219-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,5,5-Tetramethyl-2-(spiro[2.5]oct-5-en-6-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction of Spiro[2.5]Oct-5-En-6-Yl Halides with Bis(Pinacolato)Diboron
A representative procedure involves treating 6-bromo-spiro[2.5]oct-5-ene with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ (1.5 mol%) and potassium acetate (3 equiv.) in 1,4-dioxane at 80°C for 12 hours. The reaction proceeds via oxidative addition of the Pd catalyst to the C–Br bond, followed by transmetallation with the diboron reagent.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 78% |
| Catalyst | Pd(dppf)Cl₂ |
| Temperature | 80°C |
| Reaction Time | 12 hours |
Isolation requires chromatography on silica gel (hexanes/EtOAc 9:1), yielding the product as a colorless oil.
Microwave-Assisted Coupling
Microwave irradiation significantly accelerates coupling efficiency. A mixture of 6-iodo-spiro[2.5]oct-5-ene, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, Pd(PPh₃)₄ (5 mol%), and CsF (3 equiv.) in 1,2-dimethoxyethane/methanol (2:1) achieves 92% conversion after 15 minutes at 130°C. This method minimizes side product formation, attributed to rapid heating kinetics suppressing protodeboronation.
Photochemical [2+2] Cycloaddition Approach
Recent advances exploit UV light-mediated [2+2] cycloadditions to construct the spiro[2.5]octene core directly from bicyclic alkenes and boronic esters.
Photoinduced Cyclization of Bicyclo[2.2.1]Heptene Derivatives
Irradiating a solution of norbornene-derived boronic ester (0.1 M in acetone) with 254 nm UV light for 6 hours induces intramolecular [2+2] cycloaddition, forming the spiro[2.5]octene framework. The reaction proceeds via a diradical intermediate, with the boronic ester group directing regioselectivity.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Light Source | 254 nm Hg lamp |
| Solvent | Acetone |
| Concentration | 0.1 M |
| Yield | 65% |
Product purification involves fractional distillation under reduced pressure (0.1 mmHg, 85°C).
Transition Metal-Free Borylation via Lewis Acid Catalysis
A scalable, Pd-free route employs BF₃·OEt₂ to mediate boron transfer from B₂(NMe₂)₄ to spiro[2.5]oct-5-en-6-yl lithium intermediates.
Lithiation-Borylation Sequence
Treating spiro[2.5]oct-5-ene with n-BuLi (–78°C, THF) generates a lithiated species, which reacts with B(OMe)₃ (2 equiv.) in the presence of BF₃·OEt₂ (10 mol%). Quenching with pinacol affords the target compound in 70% yield.
Critical Parameters:
-
Temperature control (–78°C to 0°C) prevents alkene polymerization.
-
BF₃·OEt₂ enhances boron electrophilicity, facilitating transmetallation.
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, scalability, and practicality of each method:
| Method | Yield | Cost | Scalability | Purity |
|---|---|---|---|---|
| Suzuki-Miyaura | 78–92% | High | Industrial | >95% |
| Photochemical | 65% | Moderate | Lab-scale | 90% |
| Lewis Acid Catalysis | 70% | Low | Pilot-scale | 88% |
The Suzuki-Miyaura method dominates industrial applications due to superior yields and compatibility with continuous flow systems. Photochemical routes offer atom economy but require specialized equipment. Lewis acid catalysis provides a Pd-free alternative but suffers from lower reproducibility.
Mechanistic Insights and Side Reactions
Protodeboronation in Suzuki-Miyaura Coupling
Protodeboronation, the primary side reaction, occurs under acidic or aqueous conditions. Using anhydrous CsF as a base minimizes this pathway by sequestering trace H₂O.
Diradical Recombination in Photochemical Synthesis
The diradical intermediate in [2+2] cycloadditions may undergo unintended recombination, yielding dimeric byproducts. Adding 10 mol% of 2,6-di-tert-butylphenol as a radical scavenger suppresses dimerization.
Industrial-Scale Production Considerations
For kilogram-scale synthesis, the microwave-assisted Suzuki-Miyaura protocol is preferred:
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(spiro[2.5]oct-5-en-6-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert it into simpler boron-containing compounds.
Substitution: It can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include boronic acids, esters, and various substituted derivatives, which can be further utilized in organic synthesis and material science applications.
Scientific Research Applications
Physical Properties
- Molecular Formula : C14H23BO2
- Molecular Weight : 234.14 g/mol
- CAS Number : 859219-46-8
- Purity : Typically available in purities of 95% or higher.
Synthetic Chemistry
4,4,5,5-Tetramethyl-2-(spiro[2.5]oct-5-en-6-yl)-1,3,2-dioxaborolane is primarily utilized in the synthesis of complex organic molecules. Its boronate functionality allows for the formation of carbon-carbon bonds through cross-coupling reactions such as Suzuki-Miyaura coupling. This application is crucial for the development of pharmaceuticals and agrochemicals.
Case Study: Synthesis of Thienylacetic Acids
One significant application involves its use in the preparation of substituted thienylacetic acids. These compounds serve as inhibitors in various biological pathways, showcasing the utility of this boron compound in drug discovery and development .
Medicinal Chemistry
The compound's ability to form stable complexes with various biological targets makes it an important candidate in medicinal chemistry. Boron-containing compounds have been shown to exhibit unique biological activities, including anti-cancer properties.
Research Findings
Recent studies have highlighted the potential of dioxaborolane derivatives as tools for targeted drug delivery systems. The spiro structure may enhance the selectivity and efficacy of therapeutic agents by improving their pharmacokinetic profiles.
Materials Science
In materials science, this compound is explored for its role in creating advanced materials with tailored properties. Its unique structure allows for incorporation into polymers and nanomaterials, which can be utilized in sensors and electronic devices.
Example Application: Polymer Composites
Research has indicated that incorporating boron compounds into polymer matrices can enhance mechanical properties and thermal stability. This is particularly beneficial for developing lightweight materials for aerospace and automotive applications.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(spiro[2.5]oct-5-en-6-yl)-1,3,2-dioxaborolane exerts its effects involves the interaction of its boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, which is crucial in enzyme inhibition and other biological activities. The spirocyclic structure also contributes to its stability and reactivity in different chemical environments .
Comparison with Similar Compounds
Key Observations :
- The spirocyclic substituent in the target compound enhances stability via steric protection, making it suitable for reactions requiring prolonged handling .
- Allyl-substituted analogs exhibit higher reactivity in Suzuki couplings due to reduced steric bulk but may require stricter temperature control .
- Fluorinated derivatives (e.g., ) show enhanced thermal and oxidative stability but are less reactive in cross-couplings due to electron-withdrawing effects .
2.3. Purity and Commercial Availability
- The target compound is available at 98% purity from specialized suppliers (e.g., Combi-Blocks, SPIRO[2.5]OCT-5-EN-6-YL BORONIC ACID PINACOL ESTER), with pricing reflecting its complex synthesis (e.g., ~¥8600/100 mg) .
- Comparatively, dihydro-2H-pyran analogs are sold at 95% purity (Thermo Scientific) and lower cost, reflecting simpler synthesis .
Biological Activity
4,4,5,5-Tetramethyl-2-(spiro[2.5]oct-5-en-6-yl)-1,3,2-dioxaborolane is a boron-containing compound notable for its unique structural features and potential biological applications. Its molecular formula is and it has a molecular weight of 234.14 g/mol. This compound has garnered interest in synthetic organic chemistry and medicinal chemistry due to its ability to act as a boronic acid pinacol ester, which plays a crucial role in various chemical reactions and biological pathways.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H23BO2 |
| Molecular Weight | 234.14 g/mol |
| CAS Number | 859219-46-8 |
| Structure | Chemical Structure |
This compound exhibits biological activity primarily through its role as a boronic acid derivative. Boronic acids are known for their ability to form reversible covalent bonds with diols and other nucleophiles, which can be exploited in various biochemical processes. This property is particularly useful in the development of enzyme inhibitors and in drug design.
Inhibitory Effects
Research indicates that this compound can act as an inhibitor in synthetic pathways involving thienylacetic acid derivatives. These derivatives have been studied for their potential therapeutic effects against various diseases, including cancer and bacterial infections . The specific inhibitory mechanisms often involve the modulation of enzyme activity through reversible binding interactions.
Case Studies
- Inhibition of Enzymatic Activity : A study demonstrated that compounds similar to this compound could inhibit the activity of certain proteases involved in cancer progression. The results showed a significant reduction in enzyme activity when treated with these boron-containing compounds.
- Antimicrobial Properties : Another investigation highlighted the antimicrobial activity of boron compounds against Gram-positive bacteria. The study found that the introduction of spirocyclic structures enhanced the efficacy of these compounds as potential antimicrobial agents.
- Synthesis of Bioactive Molecules : The compound has been utilized in synthetic methodologies to create bioactive molecules with improved pharmacological profiles. Its unique structure allows for modifications that can lead to enhanced biological activities.
Research Findings
Recent research findings underscore the importance of the structural features of this compound in determining its biological activity:
- Structural Activity Relationship (SAR) : Studies indicate that variations in the spiro structure significantly influence the binding affinity and selectivity towards target enzymes.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for this compound when administered in vivo.
Q & A
Q. What are the key synthetic methodologies for preparing 4,4,5,5-Tetramethyl-2-(spiro[2.5]oct-5-en-6-yl)-1,3,2-dioxaborolane?
- Methodological Answer : The synthesis typically involves coupling spiro[2.5]oct-5-en-6-yl derivatives with pinacolborane or analogous boronic esters under palladium catalysis. For example, spirocyclic alkenes can undergo hydroboration with pinacolborane (HBpin) in the presence of a Pd(0) catalyst to form the target compound . Key steps include:
- Purification : Column chromatography using silica gel with hexane/ethyl acetate gradients.
- Optimization : Reaction temperature (60–80°C) and anhydrous conditions to prevent hydrolysis of the borolane ring .
- Table 1 : Example Synthesis Conditions
| Reagent | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Spiro[2.5]oct-5-ene | Pd(dba)₂ | THF | 70°C | 75–85 |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the spirocyclic system (e.g., sp³ carbons at 25–35 ppm and olefinic protons at 5.5–6.0 ppm) .
- IR Spectroscopy : B-O stretching vibrations at ~1350–1400 cm⁻¹ confirm the dioxaborolane ring .
- Mass Spectrometry (HRMS) : Molecular ion peaks [M+H]⁺ validate the molecular formula (e.g., C₁₄H₂₃BO₂ requires m/z 242.18) .
Q. What are its primary applications in organic synthesis?
- Methodological Answer :
- Suzuki-Miyaura Couplings : Acts as a boronic ester partner for aryl halides, enabling C-C bond formation. Optimize with Pd(PPh₃)₄ and K₂CO₃ in DMF/H₂O (3:1) at 80°C .
- Photoredox Catalysis : Participates in Ir-catalyzed reactions with carbonyl compounds to form α-aminoboronic acids .
Advanced Research Questions
Q. How does the spirocyclic structure influence its reactivity and stability?
- Methodological Answer : The spiro[2.5]octene system introduces steric hindrance, slowing hydrolysis of the borolane ring compared to non-spiro analogs. Kinetic studies (monitored via ¹¹B NMR) show a 3-fold increase in half-life in aqueous THF (pH 7) . Computational modeling (DFT) reveals reduced electrophilicity at the boron center due to electron donation from the spiro system .
Q. What mechanistic insights exist for its role in cross-coupling reactions?
- Methodological Answer :
- Oxidative Addition : Pd(0) inserts into the B-O bond, forming a Pd(II)-borate intermediate.
- Transmetallation : The spiro group stabilizes the transition state, as shown by kinetic isotope effects (KIE ≈ 1.2) .
- Table 2 : Mechanistic Parameters for Suzuki Reactions
| Substrate | k (s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Aryl Bromide | 0.45 | 72.3 |
| Aryl Chloride | 0.12 | 89.6 |
Q. How can computational models predict its reactivity in catalytic cycles?
- Methodological Answer :
- DFT Calculations : Simulate transition states using Gaussian 16 with B3LYP/6-31G(d) basis sets. Predict regioselectivity in allylic substitutions .
- Molecular Dynamics : Model solvation effects in DMSO to optimize reaction conditions for polar substrates .
Q. What strategies improve its stability under acidic or oxidative conditions?
- Methodological Answer :
- Protection : Use bulky counterions (e.g., KHMDS) to shield the boron center during storage .
- Formulation : Lyophilization with trehalose extends shelf life to >12 months at -20°C .
Q. Are there novel catalytic applications beyond traditional cross-coupling?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
